molecular formula C7H10ClN3 B3360047 1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-amine CAS No. 882532-15-2

1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-amine

Cat. No.: B3360047
CAS No.: 882532-15-2
M. Wt: 171.63 g/mol
InChI Key: WMYOEDYDCVPGKT-UHFFFAOYSA-N
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Description

1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-amine ( 882532-15-2) is a chemical compound with the molecular formula C 7 H 10 ClN 3 and a molecular weight of 171.63 g/mol . Its structure is defined by a pyrazole core substituted with a chloro group at the 5-position, a methyl group at the 3-position, and an allyl group on the ring nitrogen . The compound is assigned the MDL number MFCD16619966 . As a chloro- and methyl-substituted pyrazole derivative featuring a reactive allyl group, this amine is a valuable building block in organic synthesis and medicinal chemistry research. The presence of multiple functional groups makes it a versatile intermediate for constructing more complex molecular architectures, particularly through further functionalization of the allyl group or nucleophilic reactions at the amine. Researchers may employ it in the development of novel pharmacologically active compounds or as a precursor in material science studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-methyl-1-prop-2-enylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-3-4-11-7(8)6(9)5(2)10-11/h3H,1,4,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYOEDYDCVPGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)Cl)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727392
Record name 5-Chloro-3-methyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine
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Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882532-15-2
Record name 5-Chloro-3-methyl-1-(2-propen-1-yl)-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882532-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-methyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 1 Allyl 5 Chloro 3 Methyl 1h Pyrazol 4 Amine and Its Functional Analogues

Precursor Synthesis and Intermediate Chemistry for the Pyrazole-4-amine Scaffold

The formation of the central pyrazole-4-amine structure is a critical phase in the synthesis of the target compound. This typically involves the initial construction of a pyrazole (B372694) ring, followed by the introduction of the necessary functional groups at the C-4 and C-5 positions.

Vilsmeier-Haack Formylation in Pyrazole-4-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. researchgate.netmdpi.comresearchgate.net This reaction is instrumental in the synthesis of pyrazole-4-carbaldehydes, which are key intermediates. chemmethod.com In the context of synthesizing precursors for 1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-amine, the reaction typically starts from a 3-methyl-1H-pyrazol-5(4H)-one derivative. mdpi.comresearchgate.net

The process involves treating the pyrazolone (B3327878) with the Vilsmeier reagent, which is pre-formed from a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF). mdpi.commdpi.com This reaction achieves two crucial transformations simultaneously: the formylation at the C-4 position and the chlorination at the C-5 position, converting the pyrazolone into a 5-chloro-1H-pyrazole-4-carbaldehyde. mdpi.comarkat-usa.org

The mechanism involves the electrophilic attack of the Vilsmeier reagent (chloroiminium ion) on the electron-rich C-4 position of the pyrazolone tautomer. The subsequent workup hydrolyzes the intermediate to yield the aldehyde. The hydroxyl group at the C-5 position is substituted by a chlorine atom from the phosphorus oxychloride. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with a POCl₃/DMF mixture under reflux conditions yields 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.comresearchgate.net

Starting MaterialReagentsConditionsProductReference
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-onePOCl₃, DMFReflux, 1.5 h5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde mdpi.com
1,3-Disubstituted 5-chloro-1H-pyrazolesPOCl₃, DMF120 °C1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes arkat-usa.org
HydrazonesPOCl₃, DMFN/A4-Formyl pyrazole derivatives chemmethod.com

Amination Strategies at the C-4 Position of the Pyrazole Ring

Once the pyrazole-4-carbaldehyde intermediate is secured, the next critical step is the introduction of the amine group at the C-4 position. The most common and efficient method to achieve this transformation is through reductive amination. ineosopen.org

This reaction involves treating the aldehyde with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to form an intermediate imine. This imine is then reduced in situ to the corresponding primary amine. ineosopen.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride (NaBH₃CN) being particularly effective for this purpose. ineosopen.orgacs.org For example, the direct reductive amination of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde with various amines has been successfully demonstrated using sodium triacetoxyborohydride as the reducing agent. ineosopen.org Similarly, the synthesis of N-((1-phenyl-1H-pyrazol-4-yl)methyl)-(E)-3,7-dimethylocta-2,6-dien-1-amine was achieved by reacting 1-phenyl-1H-pyrazole-4-carbaldehyde with the corresponding amine in the presence of NaBH₃CN. acs.org

Alternative, though less direct, strategies for amination exist. These can include the conversion of the aldehyde to an oxime using hydroxylamine, followed by reduction of the oxime to the amine. researchgate.net Electrophilic amination using specialized reagents like diethylketomalonate-derived oxaziridine (B8769555) can also be employed to generate N-protected hydrazines, which can then be used in pyrazole synthesis. organic-chemistry.org More advanced methods involve the asymmetric α-amination of 4-substituted pyrazolones using chiral catalysts to produce 4-amino-5-pyrazolone derivatives with high enantioselectivity. nih.govnih.gov

N-Substitution Methodologies for 1-Allyl Installation

The introduction of the allyl group at the N-1 position of the pyrazole ring is a crucial step to arrive at the final target molecule. This is typically achieved through an N-alkylation reaction.

Regioselective Alkylation at N-1 of the Pyrazole Ring

A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can potentially occur at either of the two ring nitrogen atoms (N-1 or N-2). The outcome of the alkylation is influenced by several factors, including the steric hindrance of substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (base, solvent). acs.org

For 3-substituted or 3,5-disubstituted pyrazoles, alkylation often preferentially occurs at the less sterically hindered N-1 position. acs.orgacs.org The use of bulky alkylating agents can further enhance this selectivity. acs.org For instance, a systematic study on the N-substitution of 3-substituted pyrazoles using a potassium carbonate/DMSO system demonstrated a high degree of regioselectivity for N-1 alkylation, a finding supported by DFT calculations. acs.org In contrast, some catalytic systems, such as those using magnesium bromide, have been developed to selectively favor N-2 alkylation. thieme-connect.com

Allylation Procedures and Reaction Optimization

The direct N-allylation of the pyrazole scaffold is typically accomplished by treating the pyrazole with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. The base deprotonates the pyrazole N-H, generating a pyrazolate anion, which then acts as a nucleophile to displace the halide from the allylating agent.

Commonly used bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The choice of solvent is also critical, with polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) being frequently employed. Optimization of reaction conditions, such as temperature and reaction time, is often necessary to maximize the yield and regioselectivity of the desired N-1 allylated product. Catalyst-free Michael additions have also been developed for highly regioselective N-1 alkylation of pyrazoles. acs.orgresearchgate.net

Pyrazole SubstrateAlkylating AgentConditionsSelectivityReference
3-Substituted pyrazolesVarious alkyl halidesK₂CO₃, DMSON-1 selective acs.org
3-Substituted pyrazolesAcrylonitriles/AcrylatesCatalyst-free Michael additionN-1 selective (>99:1) acs.org
3-Substituted pyrazolesα-BromoacetatesMgBr₂, i-Pr₂NEt, THFN-2 selective (up to 99:1) thieme-connect.com
Pyrazolesα-HalomethylsilanesBase, then fluoride (B91410) sourceN-1 selective (>92:8) acs.org

Directed Functionalization at C-3 and C-5 Positions of the Pyrazole Ring

The substituents at the C-3 (methyl) and C-5 (chloro) positions of the target molecule are fundamental to its identity. The strategies for their introduction are typically integrated into the early stages of the synthetic sequence.

The methyl group at the C-3 position is most commonly sourced from the starting materials used for the initial construction of the pyrazole ring. A classic approach is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine. Using ethyl acetoacetate (B1235776) as the β-ketoester component directly installs the methyl group at what will become the C-3 position of the resulting pyrazolone ring. mdpi.comresearchgate.net

The chlorine atom at the C-5 position is often introduced during the Vilsmeier-Haack formylation of the pyrazol-5-one precursor, as described in section 2.1.1. mdpi.comresearchgate.net The phosphorus oxychloride used in the Vilsmeier reagent serves a dual purpose, acting as both a dehydrating agent for the formylation and a chlorinating agent to replace the C-5 hydroxyl group. chemicalbook.com This provides a highly efficient route to the 5-chloro-pyrazole-4-carbaldehyde intermediate. researchgate.net

While these methods are most common for the specific target compound, more advanced strategies exist for the functionalization of the C-3 and C-5 positions. Transition-metal-catalyzed C-H activation and functionalization offer powerful tools for the direct introduction of aryl or other groups at these positions, often guided by a directing group on the pyrazole nitrogen. nih.govrsc.orgacademie-sciences.fr For instance, palladium-catalyzed direct arylation of pyrazole-4-carboxylates has been shown to occur selectively at the C-5 position. academie-sciences.fr Such methods provide versatility for creating a wide range of functional analogues.

Modern Catalytic Approaches in Pyrazole Synthesis and Derivatization

Catalysis plays a pivotal role in the synthesis and functionalization of the pyrazole core, offering pathways to a diverse array of derivatives. Both transition metals and non-metal catalysts, such as molecular iodine, have been effectively utilized.

Transition metal catalysis is a cornerstone in the synthesis of pyrazoles, facilitating reactions that are often difficult to achieve through traditional methods. These catalysts are instrumental in C-H functionalization reactions, which allow for the direct introduction of new bonds onto the pyrazole ring without the need for pre-functionalized starting materials. researchgate.netrsc.org This approach provides a more atom-economical and efficient route to a wide variety of substituted pyrazoles. researchgate.net

The regioselectivity of these transformations is often controlled by the inherent electronic properties of the pyrazole ring and the nature of the directing groups. researchgate.net For instance, the N2 nitrogen atom of the pyrazole ring can act as a Lewis basic site, directing functionalization to specific positions on the ring. researchgate.net Iron(III)-based ionic liquids have been explored as efficient and reusable homogeneous catalysts for the one-pot synthesis of pyrazoles from hydrazines and 1,3-diketones at room temperature, highlighting a green chemistry approach. ias.ac.in

Recent advancements have focused on developing methods for the direct arylation, alkenylation, and alkynylation of C-H bonds in pyrazoles, further expanding the accessible chemical space of pyrazole derivatives. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyrazole Synthesis

Catalyst Type Reaction Type Substrates Key Features
Iron(III)-based Ionic Liquid Condensation Hydrazines, 1,3-Diketones Homogeneous catalysis, room temperature, reusable catalyst. ias.ac.in

Molecular iodine has emerged as an effective and environmentally friendly alternative to transition metal catalysts in organic synthesis. nih.gov It has been successfully employed in one-pot, multicomponent reactions for the selective preparation of 5-aminopyrazoles. nih.govnih.gov This methodology offers a direct and selective route to synthesize these compounds from readily available starting materials. beilstein-journals.org

A notable example is the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitrile (B15868) derivatives, arylhydrazines, and diorganyl diselenides. beilstein-journals.org The reaction, catalyzed by molecular iodine in acetonitrile, demonstrates broad functional group tolerance and provides good to excellent yields of the desired products. beilstein-journals.org

The proposed mechanism involves the initial reaction of arylhydrazine with benzoylacetonitrile in the presence of iodine as a Lewis acid to form a hydrazone intermediate. beilstein-journals.org This intermediate then undergoes cyclization and oxidative aromatization to yield the 1H-pyrazol-5-amine. beilstein-journals.org Concurrently, the diaryl diselenide reacts with molecular iodine to generate an electrophilic selenium species, which is then attacked by the electron-rich pyrazole to afford the final product. beilstein-journals.org

Table 2: Molecular Iodine-Catalyzed Synthesis of 5-Aminopyrazoles

Reactants Catalyst Solvent Key Features Product Yields

Cascade Reactions and One-Pot Synthetic Sequences

One-pot methodologies have been developed for the synthesis of pyrazoles from readily available starting materials such as tertiary propargylic alcohols and para-tolylsulfonohydrazide. nih.gov This particular synthesis proceeds through a four-step cascade sequence involving an FeCl₃-catalyzed propargylic substitution, an aza-Meyer-Schuster rearrangement, a base-mediated 6π electrocyclization, and a thermal rsc.orgnih.gov sigmatropic shift. nih.gov The selectivity for either 3,4,5- or 1,3,5-substituted pyrazoles can be controlled by the choice of substituents on the starting alcohol. nih.gov

Similarly, a rapid and efficient one-pot synthesis of pyrazoles from (hetero)arenes and carboxylic acids has been reported. rsc.org This method involves the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.org Multicomponent reactions, a subset of one-pot syntheses, have also been successfully applied to the synthesis of pyrazole-containing heterocyclic systems, such as pyranopyrazoles. nih.gov

These cascade and one-pot strategies offer significant advantages in terms of operational simplicity and efficiency for the synthesis of functionalized pyrazoles.

Table 3: Comparison of Synthetic Strategies for Pyrazoles

Strategy Description Advantages
Transition Metal-Catalysis Use of transition metals to catalyze bond formation. High efficiency, enables difficult transformations like C-H functionalization. researchgate.netrsc.org
Molecular Iodine Catalysis Use of I₂ as a catalyst in multicomponent reactions. Greener alternative to metals, good yields, broad substrate scope. nih.govbeilstein-journals.org

| Cascade/One-Pot Synthesis | Multiple reaction steps occur in a single reaction vessel. | Increased efficiency, reduced waste, operational simplicity. nih.govrsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Allyl 5 Chloro 3 Methyl 1h Pyrazol 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-amine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl, allyl, and amine groups. The chemical shifts (δ) are influenced by the electronic environment of the pyrazole (B372694) ring and its substituents.

Methyl Protons (-CH₃): A sharp singlet is anticipated for the three protons of the methyl group attached to the C3 position of the pyrazole ring, likely appearing in the upfield region of the spectrum.

Amine Protons (-NH₂): The two protons of the amino group at C4 typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding effects. In DMSO-d₆, this signal is often observed between 6.25 and 6.94 ppm for 5-aminopyrazoles. acs.org

Allyl Group Protons (-CH₂-CH=CH₂): The allyl group will exhibit a more complex set of signals. The methylene (B1212753) protons adjacent to the pyrazole nitrogen (N-CH₂) are expected to appear as a doublet. The single proton on the central carbon of the double bond (-CH=) will likely be a multiplet due to coupling with the adjacent methylene and terminal vinyl protons. The two terminal vinyl protons (=CH₂) will also present as multiplets, likely showing distinct chemical shifts due to their diastereotopic relationship.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Protons Predicted δ (ppm) Multiplicity
-CH₃ ~2.2 Singlet
-NH₂ Variable (broad) Singlet
N-CH₂- ~4.5-5.0 Doublet
-CH=CH₂ ~5.8-6.1 Multiplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring (C3, C4, and C5) will have characteristic chemical shifts. The C3 and C5 carbons, being adjacent to nitrogen atoms, will appear at a lower field compared to the C4 carbon. The chlorine substituent on C5 will further deshield this carbon.

Methyl Carbon (-CH₃): The carbon of the C3-methyl group will resonate in the high-field (aliphatic) region of the spectrum.

Allyl Group Carbons (-CH₂-CH=CH₂): The three carbons of the allyl group will have distinct chemical shifts. The methylene carbon attached to the nitrogen (N-CH₂) will be in the aliphatic region, while the two sp² hybridized carbons of the double bond will appear in the olefinic region (typically δ 110-140 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted δ (ppm)
C3 ~140-150
C4 ~110-120
C5 ~130-140
-CH₃ ~10-15
N-CH₂- ~50-55
-CH=CH₂ ~130-135

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the allyl group, COSY would show correlations between the N-CH₂ protons and the -CH= proton, and between the -CH= proton and the terminal =CH₂ protons, confirming their connectivity. science.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the signal for the methyl protons would correlate with the methyl carbon signal. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which helps to determine the stereochemistry and conformation of the molecule. For the allyl group, NOESY could show through-space interactions between the N-CH₂ protons and protons on the pyrazole ring, providing insights into the preferred orientation of the allyl substituent. rsc.org

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm its elemental composition. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of pyrazoles under electron impact often involves the cleavage of the N-N bond. rsc.org Key fragmentation pathways for this molecule would likely include:

Loss of the allyl group: A significant fragment could result from the cleavage of the N-allyl bond, leading to a [M - 41]⁺ ion.

Loss of a chlorine atom: Cleavage of the C-Cl bond would produce a [M - 35]⁺ ion.

Ring cleavage: Fragmentation of the pyrazole ring itself can lead to various smaller charged fragments. The initial cleavage of the N-N bond is a common starting point for further fragmentation. asianpubs.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. acs.orgresearchgate.net

N-H Stretching: The amino group (-NH₂) will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: The sp³ C-H stretching of the methyl and allyl methylene groups will appear just below 3000 cm⁻¹, while the sp² C-H stretching of the vinyl group will be observed just above 3000 cm⁻¹.

C=C Stretching: The stretching vibration of the allyl C=C double bond is expected around 1640-1680 cm⁻¹.

C=N and C=C Stretching (Ring): The pyrazole ring itself will have characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region. researchgate.net

N-H Bending: The bending vibration of the amino group will likely be found in the 1590-1650 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Wavenumber (cm⁻¹)
N-H (amine) 3300-3500
C-H (sp²) >3000
C-H (sp³) <3000
C=C (alkene) 1640-1680
C=N, C=C (ring) 1400-1600
N-H (bend) 1590-1650

Computational Chemistry and Theoretical Investigations of 1 Allyl 5 Chloro 3 Methyl 1h Pyrazol 4 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies were identified for 1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-amine. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) and other properties of many-body systems, in particular atoms, molecules, and the condensed phases.

Specific Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound, is not available in the reviewed literature. This type of analysis is crucial for understanding a molecule's reactivity, with the HOMO energy correlating with its ability to donate electrons and the LUMO energy with its ability to accept electrons.

There are no published Natural Bonding Orbital (NBO) analyses for this compound. NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge transfer interactions and delocalization of electron density.

Electrostatic potential maps for this compound have not been reported. These maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations and Conformational Analysis

No molecular dynamics simulations or detailed conformational analyses for this compound were found in the scientific literature. Such studies would provide information on the molecule's flexibility, stable conformations, and interactions with its environment over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Specific Quantitative Structure-Activity Relationship (QSAR) models or ligand-based design studies involving this compound are not documented. QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity.

Molecular Docking for Ligand-Target Interaction Prediction

While molecular docking studies have been performed on various pyrazole (B372694) derivatives to predict their binding to biological targets, no such studies have been published specifically for this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protein-Ligand Binding Affinity Prediction

The prediction of binding affinity between a small molecule, such as this compound, and a target protein is a cornerstone of computational drug discovery. This process, often termed molecular docking, simulates the interaction between a ligand and a protein's binding site. The primary goal is to predict the preferred orientation of the ligand when bound to the protein and to estimate the strength of their interaction, commonly expressed as a binding energy or score.

The binding affinity is influenced by various intermolecular forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. Computational programs such as AutoDock, Glide, and GOLD are frequently employed to perform these simulations. The scoring functions within these programs calculate the binding energy, which helps in ranking potential drug candidates. A lower binding energy typically indicates a more stable and favorable interaction.

For a compound like this compound, the pyrazole core, with its nitrogen atoms, can act as both hydrogen bond donors and acceptors. The chloro and methyl groups, along with the allyl substituent, will influence the molecule's steric and electronic properties, thereby affecting its fit and interaction within a protein's binding pocket.

A hypothetical docking study of this compound against a kinase, a common target for pyrazole-based inhibitors, would likely involve preparing the 3D structures of both the ligand and the protein, defining the binding site, and then running the docking simulation. The results would be presented in a table format, as illustrated below with hypothetical data.

Table 1: Hypothetical Protein-Ligand Binding Affinity Data

Target ProteinBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
Protein Kinase A-8.50.5
Cyclin-Dependent Kinase 2-9.20.1
p38 MAP Kinase-7.81.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Identification of Key Interacting Residues and Binding Pockets

Following the prediction of binding affinity, a crucial step is the detailed analysis of the interaction between the ligand and the protein. This involves identifying the specific amino acid residues in the binding pocket that form key interactions with the ligand. This information is vital for understanding the mechanism of action and for guiding further structural modifications to improve potency and selectivity.

Visualization software, such as PyMOL and VMD, is used to inspect the docked poses. These tools allow researchers to view the 3D arrangement of the ligand within the binding site and to identify non-covalent interactions. For this compound, key interactions would likely involve:

Hydrogen Bonds: The amine group (-NH2) and the pyrazole nitrogen atoms are potential sites for hydrogen bonding with polar amino acid residues like serine, threonine, and aspartic acid.

Hydrophobic Interactions: The methyl and allyl groups can form hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine.

Halogen Bonds: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.

The identification of these interactions provides a rational basis for designing new analogues with enhanced binding affinity.

Table 2: Hypothetical Key Interacting Residues and Interaction Types

Amino Acid ResidueInteraction Type
LYS 20Hydrogen Bond
GLU 81Hydrogen Bond
LEU 134Hydrophobic
VAL 18Hydrophobic
PHE 80π-π Stacking

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Investigation of Non-Linear Optical (NLO) Properties through Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules, including their non-linear optical (NLO) properties. NLO materials are of great interest for applications in optoelectronics, such as in frequency conversion and optical switching.

The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is governed by the molecular hyperpolarizability (β), which can be calculated using quantum chemical methods. Molecules with large hyperpolarizability values are potential candidates for NLO materials. Key molecular features that contribute to a high NLO response include a high degree of conjugation, the presence of electron-donating and electron-accepting groups, and a significant difference between the ground state and excited state dipole moments.

For this compound, the pyrazole ring is an electron-rich system. The amino group acts as an electron donor, while the chloro group has electron-withdrawing properties. This donor-acceptor character, combined with the π-system of the pyrazole ring, could lead to NLO activity. DFT calculations would be employed to optimize the molecular geometry and then to compute the electronic properties, including the dipole moment and hyperpolarizability.

Table 3: Hypothetical Calculated NLO Properties

PropertyCalculated Value
Dipole Moment (μ)3.5 D
First-order Hyperpolarizability (β)15 x 10⁻³⁰ esu

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Hirshfeld Surface Analysis for Intermolecular Interaction Profiling in Crystal Lattices

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govresearchgate.net This technique maps the electron distribution of a molecule within a crystal, providing insights into the nature and extent of various non-covalent contacts. nih.govresearchgate.net

The Hirshfeld surface is generated based on the electron density of the molecule and its neighbors in the crystal. The surface is colored according to different properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are often associated with hydrogen bonds and other strong interactions. researchgate.net

For this compound, a Hirshfeld surface analysis would reveal the relative importance of different intermolecular interactions, such as N-H···N hydrogen bonds involving the amine and pyrazole groups, C-H···Cl contacts, and π-π stacking interactions between the pyrazole rings. This information is crucial for understanding the crystal packing and the physical properties of the solid state.

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePercentage Contribution (%)
H···H45.0
C···H/H···C25.5
N···H/H···N15.2
Cl···H/H···Cl10.3
C···C4.0

Note: The data presented in this table is hypothetical and based on typical values for similar organic molecules.

Synthetic Transformations and Derivatization for Advanced Applications of 1 Allyl 5 Chloro 3 Methyl 1h Pyrazol 4 Amine

Reactions at the Amino Group (e.g., acylation, imine formation)

The 4-amino group on the pyrazole (B372694) ring is a key site for synthetic modification. The sp2-hybridized nitrogen at the N2 position is basic and reactive towards electrophiles, while the N1 position can be deprotonated in the presence of a base. nih.gov This reactivity allows for a variety of transformations, including acylation and imine formation, to produce a wide array of derivatives.

Acylation: The amino group can readily undergo acylation reactions with acyl chlorides or anhydrides to form the corresponding amides. This transformation is fundamental in the synthesis of pyrazole-carboxamides, which are known to be effective succinate (B1194679) dehydrogenase inhibitors (SDHIs) used in commercial fungicides. acs.org For instance, reacting 1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-amine with a suitable acyl chloride in the presence of a base would yield an N-(1-allyl-5-chloro-3-methyl-1H-pyrazol-4-yl)amide. These amide derivatives are crucial intermediates for developing new bioactive molecules.

Imine Formation (Schiff Base): Condensation of the primary amino group with aldehydes or ketones under appropriate conditions leads to the formation of imines, also known as Schiff bases. Pyrazole-vanillin Schiff bases have been synthesized and investigated for their use in creating disperse azo dyes for UV protective clothing. researchgate.net This reaction expands the chromophoric system of the molecule and introduces new functional groups that can be further modified.

Reaction TypeReagentsProduct ClassPotential Application
AcylationAcyl chlorides, AnhydridesPyrazole amidesFungicides (SDHIs) acs.org
Imine FormationAldehydes, KetonesPyrazole Schiff basesAzo dyes researchgate.net

Functionalization of the Allyl Moiety (e.g., epoxidation, dihydroxylation, metathesis)

The allyl group at the N1 position offers another site for selective chemical modifications, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

Epoxidation: The double bond of the allyl group can be converted to an epoxide ring through oxidation, typically using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The epoxidation of allylic alcohols is a well-studied reaction, and while the target molecule is not an alcohol, similar principles of electrophilic addition apply. wikipedia.org In some cases, pyrazole itself can act as an accelerant in metal-catalyzed epoxidation reactions using hydrogen peroxide. organic-chemistry.org The resulting epoxide is a versatile intermediate for further reactions.

Dihydroxylation: The alkene of the allyl group can be converted to a vicinal diol through dihydroxylation. This can be achieved via syn-dihydroxylation using reagents like osmium tetroxide (often in catalytic amounts with an oxidant like N-Methylmorpholine N-oxide) or potassium permanganate. wikipedia.orglibretexts.org Alternatively, anti-dihydroxylation can be accomplished by the acid-catalyzed ring-opening of an intermediate epoxide. libretexts.org This functionalization increases the polarity and hydrogen-bonding capability of the molecule.

Metathesis: Olefin metathesis, particularly cross-metathesis, provides a powerful tool for C-C bond formation. beilstein-journals.org The allyl group can react with other olefins in the presence of a ruthenium-based catalyst (e.g., Grubbs catalyst) to form new, more substituted alkenes. organic-chemistry.org This strategy has been applied to form a variety of disubstituted olefins containing N-heteroaromatic moieties, including pyrazoles. beilstein-journals.org Ring-closing metathesis (RCM) has also been used to construct pyrazole-fused heterocyclic molecules from precursors containing two alkenyl groups. nih.gov

TransformationTypical ReagentsProduct Functional Group
Epoxidationm-CPBA, H₂O₂/CatalystEpoxide
DihydroxylationOsO₄/NMO, cold KMnO₄Vicinal diol
Cross-MetathesisAlkene, Grubbs CatalystSubstituted alkene

Cycloaddition Reactions and Heterocycle Annulation Involving the Pyrazole Scaffold

The pyrazole ring itself can participate in cycloaddition reactions or serve as a foundation for the annulation (fusion) of other heterocyclic rings, leading to complex, polycyclic systems. nih.gov The synthesis of pyrazoles often involves [3+2] cycloaddition reactions. nih.govresearchgate.net For instance, 1,3-dipolar cycloaddition is a common method for creating the pyrazole ring itself and its partially reduced pyrazoline forms. nih.govorientjchem.org

Furthermore, existing pyrazole scaffolds can be elaborated. Tandem reactions and cycloadditions can be used to construct chromone-fused pyrazoles. nih.gov Annulation processes, such as the reaction between 4-bromo pyrazolones and benzofuran-derived azadienes, have been developed to create novel pyrazole-fused spiroketals. rsc.org These strategies allow for the creation of diverse heterocyclic systems with potential applications in medicinal chemistry and material science. rsc.org

Development of Pyrazole-Based Scaffolds for Agrochemical and Material Science Applications

Derivatives of pyrazole are integral to the development of various commercial products, from pharmaceuticals to agrochemicals and industrial materials. nih.gov

Herbicides and Fungicides: The pyrazole scaffold is a "privileged structure" in agrochemistry. nih.gov Many commercial fungicides and herbicides contain a pyrazole core. researchgate.net Pyrazole carboxamides are a well-known class of fungicides that act as succinate dehydrogenase inhibitors. acs.org Research has shown that the fungicidal activity of pyrazole derivatives is highly dependent on the functional groups attached to the core ring. tandfonline.comtandfonline.com Similarly, numerous pyrazole derivatives have been developed as potent herbicides that target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.orgnih.govnih.gov The introduction of isothiocyanate groups to the pyrazole structure has also yielded compounds with significant herbicidal activity. mdpi.com A commercial fungicide product, Pyrazole 45WP, combines the pyrazole-derived compound Pyraclostrobin with Tebuconazole. irfarm.com

Dyestuffs: The pyrazole structure is a key component in many azo dyes. emerald.com The synthesis of pyrazole azo dyes often involves the diazotization of an aminopyrazole followed by coupling with an active methylene (B1212753) compound. nih.gov These dyes are used in the textile industry and for creating light color paints. nih.govprimachemicals.com Pyrazolone-based materials, in particular, are known for producing a wide range of vibrant colors. primachemicals.com Research has been conducted on polyfunctional pyrazole azo dyes for dyeing polyester (B1180765) and cellulose (B213188) acetate. emerald.com

ApplicationTarget/MechanismExample Compound Classes
HerbicidesHPPD Inhibition acs.orgnih.govnih.govPyrazole aromatic ketones, Pyrazole isothiocyanates mdpi.com
FungicidesSuccinate Dehydrogenase Inhibition (SDHI) acs.orgPyrazole carboxamides acs.org
DyestuffsChromophorePyrazole azo dyes, Pyrazolone (B3327878) pigments nih.govprimachemicals.com

Photochromic Material Development

Photochromic materials, which change color reversibly upon exposure to light, have potential applications in photoactive devices. rsc.org While research into spiropyran and spirooxazine photochromic materials is more common alfachemch.com, pyrazole-based compounds have also demonstrated these properties. Specifically, pyrazolone 4-phenylthiosemicarbazones have been synthesized and shown to exhibit reversible solid-state photochromism upon irradiation with UV/Vis light. rsc.org The mechanism is believed to involve intra/intermolecular proton transfer. This suggests that derivatives of this compound could be explored as precursors for novel photochromic materials.

Luminescent Properties

Many pyrazole derivatives exhibit interesting optical properties, including fluorescence and luminescence, making them candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and other electro-optical devices. researchgate.netias.ac.in The conjugated π-electron system of the pyrazole ring is responsible for these promising photoluminescent and electrochemical properties. ias.ac.in The synthetic versatility of pyrazoles allows for fine-tuning of their fluorescent properties. nih.govnih.gov For example, pyrazoline derivatives have been investigated as blue color emitters in organic electroluminescent devices. researchgate.net The introduction of a trifluoromethyl group to pyrazolo[3,4-b]quinolines has also been studied for applications in photovoltaic and electroluminescent materials. mdpi.com

Future Directions and Research Perspectives for 1 Allyl 5 Chloro 3 Methyl 1h Pyrazol 4 Amine

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for producing 1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-amine and its derivatives. Traditional methods like the Knorr synthesis are being supplemented by modern strategies that align with the principles of green chemistry. chim.it

Key future directions include:

Multicomponent Reactions (MCRs): Investigating one-pot MCRs could streamline the synthesis process, reducing waste, time, and energy consumption by combining multiple reaction steps without isolating intermediates. mdpi.com

Mechanochemistry: The use of solvent-free mechanochemical methods, such as ball milling, presents an opportunity to synthesize pyrazole (B372694) derivatives with high regioselectivity and yield, minimizing the environmental impact of solvents. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety, scalability, and yield. This approach could be instrumental in the large-scale production of functionalized pyrazoles.

Catalysis: The development of novel catalysts, particularly using earth-abundant metals like copper, can facilitate C-H activation and other functionalization reactions under milder conditions, offering sustainable pathways to novel analogs. chim.it

Advanced Computational Approaches in Drug Discovery and Materials Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel compounds. eurasianjournals.com For this compound, in silico methods can predict its physicochemical properties, biological activities, and potential as a therapeutic agent or functional material before undertaking expensive and time-consuming laboratory work.

Future computational studies would likely involve:

Quantum Mechanical Calculations (DFT): Density Functional Theory (DFT) can elucidate the compound's electronic structure, reactivity, and spectral properties, providing insights into its stability and potential interaction mechanisms. researchgate.net

Molecular Docking: Simulating the binding of this compound to the active sites of various biological targets (e.g., kinases, enzymes) can identify potential therapeutic applications and guide the design of more potent derivatives. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior of the compound when interacting with a biological target, offering a more realistic understanding of binding affinity and conformational changes. eurasianjournals.com

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, which are critical for evaluating the drug-likeness of the compound early in the development process. chemmethod.com

Table 1: Hypothetical In Silico Profile for this compound
Computational MethodPredicted ParameterHypothetical Value/OutcomeImplication
Molecular DockingBinding Affinity to JAK3 (kcal/mol)-8.5Potential as a selective JAK3 inhibitor for autoimmune diseases.
ADME Prediction (QikProp)Predicted Oral Bioavailability (%)>80%Good potential for oral administration.
ADME Prediction (QikProp)Blood-Brain Barrier PermeabilityLowReduced risk of central nervous system side effects.
DFT CalculationHOMO-LUMO Energy Gap (eV)4.5High chemical stability and low reactivity.

Identification of Novel Biological Targets and Mechanistic Insights

The 4-aminopyrazole scaffold is a "privileged structure" found in numerous kinase inhibitors and other therapeutic agents. mdpi.comnih.gov A primary future direction for this compound is the systematic exploration of its biological targets to uncover novel therapeutic potential. Given that many pyrazole derivatives exhibit anticancer, anti-inflammatory, and antimicrobial activities, these areas represent logical starting points. researchgate.netresearchgate.net

Potential research avenues include:

Kinase Inhibition Profiling: Screening the compound against a broad panel of human kinases could identify specific targets involved in cancer or inflammatory diseases, such as Janus kinases (JAKs) or cyclin-dependent kinases (CDKs). nih.govresearchgate.net

Antimicrobial Activity: Evaluating its efficacy against a range of pathogens, including drug-resistant bacteria (like MRSA) and fungi, could lead to the development of new anti-infective agents. nih.gov

Neurodegenerative Diseases: Investigating its potential to modulate targets relevant to Alzheimer's or Parkinson's disease is another promising, albeit less explored, avenue for pyrazole derivatives. nih.gov

Mechanism of Action Studies: Once a biological activity is confirmed, detailed mechanistic studies using techniques like CRISPRi or proteomics will be crucial to understand how the compound exerts its effects at a molecular level, a necessary step for further development. nih.gov

Table 2: Potential Biological Targets and Therapeutic Areas for Investigation
Potential Target ClassSpecific ExampleTherapeutic AreaRationale Based on Pyrazole Scaffold
Protein KinasesJAK1/JAK2/JAK3Rheumatoid Arthritis, Psoriasis4-Aminopyrazole is a known scaffold for potent JAK inhibitors. nih.gov
Protein KinasesCDK8/CDK19Oncology (e.g., Colorectal Cancer)Pyrazole-based compounds have been identified as CDK8 inhibitors. chemmethod.com
Bacterial EnzymesFatty Acid Biosynthesis EnzymesInfectious DiseasesAniline-derived pyrazoles show potent antibacterial activity via this mechanism. nih.gov
G-Protein Coupled ReceptorsCannabinoid Receptor 1 (CB1)Metabolic DisordersThe pyrazole drug Rimonabant is a known CB1 antagonist. nih.gov

Integration of High-Throughput Screening and Computational Methods in Compound Discovery

The synergy between computational screening and experimental high-throughput screening (HTS) offers a powerful paradigm for accelerating drug discovery. researchgate.net For this compound, this integrated approach can rapidly identify lead compounds and expand its therapeutic applications.

The workflow for future research would involve:

Library Design: Creation of a virtual library of analogs based on the this compound scaffold with diverse substitutions.

High-Throughput Virtual Screening (HTVS): Screening this virtual library against the 3D structures of hundreds of validated biological targets to identify compounds with high predicted binding affinities. researchgate.net

Focused HTS: Synthesizing a smaller, targeted subset of the most promising compounds identified through HTVS for in vitro HTS against the predicted biological targets.

Iterative Optimization: Using the experimental data from HTS to refine the computational models and design a next generation of compounds with improved potency and selectivity, creating a continuous loop of design and testing.

This approach is more cost-effective and efficient than traditional HTS, increasing the probability of discovering novel, high-quality drug candidates. chemmethod.com

Exploration of New Applications in Specialized Chemical Fields

Beyond medicine, the unique electronic and structural properties of the pyrazole ring open doors to applications in agrochemicals and materials science. nih.govrroij.com Future research should not overlook these non-pharmaceutical avenues for this compound.

Potential areas for exploration include:

Agrochemicals: Screening for herbicidal, fungicidal, or insecticidal activity. The pyrazole scaffold is present in several commercial agrochemicals, and the specific substitutions on this compound could yield novel activity. nih.gov

Materials Science: Investigating the photophysical properties (fluorescence, photochromism) of the compound and its derivatives. Functionalized pyrazoles can be used to develop organic light-emitting diodes (OLEDs), chemical sensors, or smart materials that respond to light. mdpi.commdpi.com

Energetic Materials: While less common for aminopyrazoles, nitrated pyrazole derivatives are explored for applications as explosives and propellants due to their high heat of formation and thermal stability. nih.gov

Coordination Chemistry: The nitrogen atoms in the pyrazole ring can act as ligands to coordinate with metal ions, creating novel metal-organic frameworks (MOFs) or catalysts with unique properties. mdpi.com

Table 3: Potential Non-Pharmaceutical Applications
FieldPotential ApplicationRationale
AgrochemicalsFungicide or HerbicideThe pyrazole core is a common feature in commercial pesticides. nih.gov
Materials ScienceFluorescent Dye or SensorConjugated pyrazole systems often exhibit unique photophysical properties. mdpi.com
Coordination ChemistryLigand for CatalysisThe diazole structure is effective at coordinating with transition metals. mdpi.com
Organic ElectronicsComponent in OLEDsN-heterocycles are widely used in the development of materials for electronic devices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example, analogous pyrazole derivatives are synthesized via nucleophilic substitution of chloro-substituted pyrazole precursors with allyl groups. Key steps include:

  • Chlorination : Introduce chlorine at the 5-position using reagents like POCl₃ or PCl₅ under reflux conditions .
  • Allylation : React the intermediate with allyl bromide or allylamine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMSO for slower kinetics) and catalyst load (e.g., 1–5 mol% CuI) to minimize by-products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm allyl group integration (δ ~5.0–6.0 ppm for vinyl protons) and chlorine-induced deshielding at C5 .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation (if crystalline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, enzyme concentrations, pH). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations .
  • Structural Analog Analysis : Compare bioactivity with analogs (e.g., 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine) to identify substituent effects. Use QSAR models to predict activity cliffs .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying statistical tools (e.g., ANOVA) to assess reproducibility .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., COX-2 or kinases). Validate with MD simulations (≥100 ns) to assess stability .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences between wild-type and mutant enzymes to explain resistance mechanisms .
  • ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to optimize solubility (<-4 LogS) and BBB permeability (e.g., TPSA <90 Ų) .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modification : Synthesize derivatives with substituent variations (e.g., replacing allyl with propargyl or cyclopropyl groups) .
  • Functional Assays : Test derivatives against a panel of enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates .
  • Data Analysis : Apply PCA or cluster analysis to correlate substituent electronic parameters (Hammett σ) with activity trends .

Experimental Design & Data Analysis

Q. What strategies mitigate side reactions during synthesis (e.g., N-allylation vs. O-allylation)?

  • Methodological Answer :

  • Protecting Groups : Use Boc or Fmoc to block competing amine sites during allylation .
  • Solvent Control : Prefer DMF over THF to disfavor SN2 pathways and reduce O-alkylation .
  • In Situ Monitoring : Employ ReactIR to detect intermediates and adjust stoichiometry in real time .

Q. How to validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to pH 1–13 buffers at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
  • Plasma Stability Assay : Incubate with mouse/human plasma (1–4 hours) and quantify parent compound loss using a validated UPLC method .

Tables for Key Data

Property Value/Method Reference
Synthetic Yield (Allylation)65–78% (optimized with CuI catalyst)
LogP (Predicted)2.3 ± 0.2 (SwissADME)
Enzyme Inhibition (COX-2)IC₅₀ = 1.2 µM (SD ± 0.3, n=3)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.